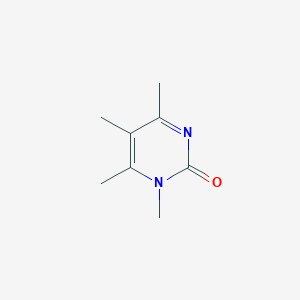
4-amino-3-benzyl-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-benzyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with an amino group at the 4-position and a benzyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-benzyl-1H-1,2,4-triazol-5-one typically involves the reaction of 3-amino-1,2,4-triazole with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the benzyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-3-benzyl-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted triazole derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-amino-3-benzyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to interact with enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
4-amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,4-triazole: The parent compound of the triazole family, known for its diverse applications.
Uniqueness
4-amino-3-benzyl-1H-1,2,4-triazol-5-one is unique due to the presence of both an amino group and a benzyl group on the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
75989-58-1 |
|---|---|
Molekularformel |
C9H10N4O |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
4-amino-3-benzyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H10N4O/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) |
InChI-Schlüssel |
AZMCJBWBAUGCAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)

![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)

![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)



